molecular formula C8H8I2 B1625470 1,5-Diiodo-2,4-dimethylbenzene CAS No. 4102-50-5

1,5-Diiodo-2,4-dimethylbenzene

Cat. No.: B1625470
CAS No.: 4102-50-5
M. Wt: 357.96 g/mol
InChI Key: ZOOZGIAPEXFLEF-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Synthetic Organic Chemistry

Aryl iodides, or iodoarenes, are organic compounds where an iodine atom is directly bonded to an aromatic ring. libretexts.org They represent a crucial class of reagents in synthetic organic chemistry due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodine atom an excellent leaving group. rsc.org This high reactivity makes aryl iodides highly valuable precursors for a multitude of chemical transformations. libretexts.org

Their primary significance lies in their widespread use in transition-metal-catalyzed cross-coupling reactions. These reactions, fundamental to modern organic synthesis, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are premier substrates for cornerstone reactions such as the Suzuki-Miyaura, Sonogashira, Heck, Negishi, Stille, and Ullmann couplings. libretexts.orgrsc.orgnih.gov These methods are indispensable for constructing complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. libretexts.org For instance, the Sonogashira coupling of an aryl iodide with a terminal alkyne is a powerful tool for creating conjugated enynes and arylalkynes under mild conditions. libretexts.orgwikipedia.org

Furthermore, aryl iodides serve as precursors for the synthesis of hypervalent iodine compounds, which are important oxidizing agents in their own right. nih.gov The synthesis of aryl iodides can be achieved through various methods, including the direct iodination of arenes, the Sandmeyer reaction of aryl diazonium salts, or the Finkelstein reaction from other aryl halides. nih.govtcichemicals.com

Overview of Dihalogenated Arenes as Versatile Building Blocks

Dihalogenated arenes are aromatic compounds bearing two halogen atoms. They are exceptionally versatile building blocks in organic synthesis, offering two reactive sites for sequential or differential functionalization. rsc.orgchemicalbook.com This bifunctionality allows for the systematic construction of complex, multi-component systems from a simple aromatic core. avantorsciences.com The ability to selectively react one halogen over another (for example, iodine over bromine or chlorine) is a key strategy in multi-step syntheses, enabling the controlled, stepwise introduction of different functional groups. acs.org

These compounds are foundational in materials science for the synthesis of conjugated polymers and macrocycles. rsc.orgbeilstein-journals.org The on-surface polymerization of dihalogenated monomers is a bottom-up approach to creating well-defined low-dimensional covalent structures with tailored electronic properties. rsc.org In medicinal chemistry and drug discovery, dihalogenated arenes serve as scaffolds for building libraries of compounds for biological screening. chemicalbook.combldpharm.com The regioselective functionalization of these building blocks is crucial for creating natural products and other pharmaceutically relevant molecules. bldpharm.com Cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are frequently employed to elaborate the structure of dihalogenated arenes, leading to the formation of biaryls, poly-ynes, and other complex frameworks. beilstein-journals.orgnih.gov

Specific Research Context of 1,5-Diiodo-2,4-dimethylbenzene

This compound, also known by its synonym 4,6-diiodo-m-xylene, is a specific example of a dihalogenated arene. tcichemicals.com Its structure consists of a benzene (B151609) ring substituted with two iodine atoms at positions 1 and 5, and two methyl groups at positions 2 and 4.

Identifier Value
IUPAC Name This compound
Synonym 4,6-Diiodo-m-xylene
CAS Number 4102-50-5
Molecular Formula C₈H₈I₂
Molecular Weight 357.96 g/mol
Appearance White to light yellow powder or crystals

Table 1: Chemical Identifiers and Properties of this compound. Data sourced from tcichemicals.combldpharm.com.

The primary research context for this compound is its role as a bifunctional building block for organic synthesis. The two iodine atoms provide reactive handles for forming two new chemical bonds, typically through cross-coupling chemistry. Due to the high reactivity of the C-I bond, this compound is an ideal substrate for reactions like the Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl groups at the 1 and 5 positions of the m-xylene (B151644) core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-diiodo-2,4-dimethylbenzene
Source PubChem
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InChI

InChI=1S/C8H8I2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOZGIAPEXFLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503125
Record name 1,5-Diiodo-2,4-dimethylbenzene
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Molecular Weight

357.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4102-50-5
Record name 1,5-Diiodo-2,4-dimethylbenzene
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Record name 1,5-Diiodo-2,4-dimethylbenzene
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Record name 1,5-Diiodo-2,4-dimethylbenzene
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Synthetic Methodologies for 1,5 Diiodo 2,4 Dimethylbenzene and Its Derivatives

Direct Iodination Approaches

Direct iodination involves the electrophilic substitution of hydrogen atoms on the 2,4-dimethylbenzene (m-xylene) ring with iodine. Due to the relatively low electrophilicity of molecular iodine (I₂), these reactions typically require an activating agent or an oxidant to generate a more potent iodinating species.

A well-established and convenient method for the direct, high-yield iodination of polyalkylbenzenes involves the use of elemental iodine in the presence of a strong oxidizing agent, such as periodic acid (H₅IO₆) or iodic acid (HIO₃). orgsyn.orgnih.gov This combination, often in a solvent mixture like aqueous acetic acid with a catalytic amount of sulfuric acid, generates a highly reactive iodinating species. orgsyn.org The oxidant serves to oxidize molecular iodine to a more powerful electrophile, facilitating the attack on the electron-rich aromatic ring.

The reaction proceeds by forming an active iodinating agent from the interaction between iodine and the periodic acid. orgsyn.org This species then reacts with the aromatic substrate. A key advantage of this method is the eventual formation of only the desired iodinated product and water, leading to a cleaner reaction profile. orgsyn.org This procedure is particularly effective for preparing mono-, di-, or tri-iodo derivatives of various polyalkylbenzenes. orgsyn.org

The table below summarizes typical conditions used for the direct iodination of various polyalkylbenzenes using an iodine/periodic acid system, illustrating the general applicability of the method.

SubstrateReagentsSolvent SystemTemp. (°C)Time (h)ProductYield (%)
DureneI₂, H₅IO₆·2H₂O, H₂SO₄Acetic Acid / H₂O65-701Iododurene80-87
o-XyleneI₂, H₅IO₆·2H₂O, H₂SO₄Acetic Acid / H₂ORefluxOvernight1,2-Diiodo-4,5-dimethylbenzene (B1606497)63
MesityleneI₂, H₅IO₆·2H₂O, H₂SO₄Acetic Acid / H₂O65-701.5Iodomesitylene84-91
IsodureneI₂, H₅IO₆·2H₂O, H₂SO₄Acetic Acid / H₂O65-701.5Iodoisodurene86-91

This table presents data compiled from related literature on polyalkylbenzene iodination to demonstrate the general conditions of the Iodine/Periodic Acid methodology. orgsyn.org

The regiochemical outcome of the electrophilic iodination of 2,4-dimethylbenzene is dictated by the directing effects of the two methyl groups. Methyl groups are activating, ortho- and para-directing substituents. For 2,4-dimethylbenzene, the available positions for substitution are 1, 3, 5, and 6.

Position 5: This position is para to the methyl group at C2 and meta to the methyl group at C4, making it highly activated and sterically accessible.

Positions 1 and 6: These positions are ortho to one methyl group and meta to the other. They are electronically activated, though potentially more sterically hindered than position 5.

Position 3: This position is located between the two methyl groups and is the most sterically hindered.

Consequently, electrophilic attack is strongly favored at position 5, followed by positions 1 and 6. Direct iodination tends to introduce iodine atoms progressively at the most electron-rich and sterically least hindered positions. organic-chemistry.org To achieve the 1,5-diiodo substitution pattern, the reaction conditions must be controlled to favor di-substitution at these specific sites.

Alternative strategies to enhance regioselectivity in aromatic iodinations include the use of different reagent systems. For instance, combinations of molecular iodine with silver salts, such as silver sulfate (B86663) (Ag₂SO₄), have been used to iodinate various aromatic compounds, with the choice of solvent significantly influencing the regioselectivity of the reaction. nih.gov Another approach involves using a combination of N-Iodosuccinimide (NIS) and an acid catalyst like p-toluenesulfonic acid (PTSA), which can provide mild and highly regioselective mono-iodination for activated aromatic rings. nih.gov More advanced methods may employ specialized iodinating agents like benziodoxole triflate, which has shown high regioselectivity for the C-H λ³-iodanation of arenes like m-xylene (B151644). nih.gov

Indirect Synthetic Routes via Halogen Exchange

An alternative to direct iodination is the synthesis of 1,5-diiodo-2,4-dimethylbenzene from a precursor that already has halogens at the desired positions. This typically involves the conversion of a dibromo-derivative via halogen exchange reactions.

The compound 1,5-Dibromo-2,4-dimethylbenzene (B59744) serves as a key intermediate for indirect synthetic routes. This precursor can be transformed into the target diiodo compound through methods that replace the bromine atoms with iodine.

Lithium-halogen exchange is a powerful and rapid reaction in organometallic chemistry for forming carbon-lithium bonds. harvard.edu The reaction involves treating an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. The rate of exchange is significantly faster for heavier halogens, following the trend I > Br > Cl. princeton.edu

The synthesis of this compound from its dibromo analog via this method would proceed in two conceptual steps:

Lithium-Halogen Exchange: 1,5-Dibromo-2,4-dimethylbenzene would be treated with two or more equivalents of an alkyllithium reagent (e.g., n-BuLi) in an ethereal solvent like THF or diethyl ether at low temperature (e.g., -78 °C). This would replace both bromine atoms with lithium, forming the dilithiated intermediate, 2,4-dimethylbenzene-1,5-diyldilithium.

Iodination: The resulting organolithium intermediate is a powerful nucleophile and is subsequently quenched by adding an electrophilic iodine source, such as a solution of molecular iodine (I₂). This step introduces iodine atoms at the positions formerly occupied by bromine.

While this represents a mechanistically plausible route based on the well-established principles of lithium-halogen exchange, careful control of stoichiometry and temperature is crucial to prevent side reactions. harvard.edunih.gov

Beyond organolithium chemistry, other transition metal-catalyzed reactions can effect the conversion of aryl bromides to aryl iodides. A notable example is the copper-catalyzed Finkelstein reaction. organic-chemistry.orgresearchgate.netacs.orgnih.gov This method provides a mild and general route for the conversion of aryl bromides into their corresponding iodides. organic-chemistry.org

The reaction is typically carried out using a catalytic system composed of copper(I) iodide (CuI) and a diamine ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. nih.gov Sodium iodide (NaI) is used as the iodine source, and the reaction is often performed in a solvent like dioxane at elevated temperatures. organic-chemistry.org This methodology is tolerant of a wide variety of functional groups and has been successfully applied to a broad scope of aryl and heteroaryl bromides. acs.orgnih.gov The application of this aromatic Finkelstein reaction to 1,5-dibromo-2,4-dimethylbenzene would involve heating the substrate with NaI in the presence of the copper-diamine catalyst to yield the desired this compound.

The table below outlines the general conditions for the copper-catalyzed aromatic Finkelstein reaction.

ComponentTypical Reagent/ConditionPurpose
SubstrateAryl BromideStarting Material
CatalystCopper(I) Iodide (CuI)Halogen Exchange Catalyst
Ligand1,2- or 1,3-DiamineStabilizes Copper Catalyst
Iodine SourceSodium Iodide (NaI)Provides Iodide Nucleophile
SolventDioxane, n-ButanolReaction Medium
Temperature~110 °CTo Drive Reaction

This table summarizes the general reaction components for the copper-catalyzed conversion of aryl bromides to aryl iodides. organic-chemistry.org

Conversion from 1,5-Dibromo-2,4-dimethylbenzene

Synthesis of Related Diiodo-dimethylbenzene Isomers

The synthesis of diiodo-dimethylbenzene isomers requires regioselective control to ensure the desired placement of the iodine atoms on the benzene (B151609) ring. The starting materials are typically the corresponding xylene isomers, which undergo iodination through various methods.

1,4-Diiodo-2,5-dimethylbenzene (B73417)

A common approach for the synthesis of 1,4-diiodo-2,5-dimethylbenzene involves the direct iodination of p-xylene (B151628). One effective method utilizes iodine in the presence of sulfuric acid. This electrophilic aromatic substitution reaction is driven by the strong oxidizing conditions provided by the acid, which facilitates the introduction of two iodine atoms onto the electron-rich p-xylene ring.

Another synthetic route proceeds through the diazotization of 2,5-dimethylaniline (B45416). In this multi-step process, the amino group of 2,5-dimethylaniline is first converted into a diazonium salt. Subsequent treatment of the diazonium salt with potassium iodide leads to the formation of an intermediate, which can then be further iodinated to yield 1,4-diiodo-2,5-dimethylbenzene.

Starting Material Reagents Reaction Conditions Yield (%) Melting Point (°C)
p-XyleneIodine, Sulfuric AcidNot specifiedNot specified102-104
2,5-Dimethylaniline1. Diazotization reagents 2. Potassium IodideNot specifiedNot specifiedNot specified

Note: Detailed reaction conditions and yields for the synthesis of 1,4-diiodo-2,5-dimethylbenzene are not consistently reported in the available literature, indicating a potential area for further research and optimization.

1,2-Diiodo-4,5-dimethylbenzene

The synthesis of 1,2-diiodo-4,5-dimethylbenzene is well-documented and can be achieved with a good yield through the direct iodination of ortho-xylene. nih.gov This method employs iodine and periodic acid dihydrate in a mixture of acetic acid and sulfuric acid. The reaction mixture is refluxed, leading to the formation of the desired product, which precipitates upon cooling and the addition of water. nih.gov The crude product can then be purified by recrystallization.

A detailed experimental procedure involves combining iodine, periodic acid dihydrate, and ortho-xylene in a round-bottomed flask. A solution of concentrated sulfuric acid, water, and glacial acetic acid is then added. The mixture is refluxed overnight, and upon cooling, the product is precipitated, collected, and recrystallized from acetone. This method has been reported to yield the title compound in 63.2% with a melting point of 90–92 °C. nih.gov

Starting Material Reagents Reaction Conditions Yield (%) Melting Point (°C)
o-XyleneIodine, Periodic acid dihydrate, Sulfuric acid, Acetic acidReflux overnight63.290-92

Chemical Reactivity and Transformative Potential of 1,5 Diiodo 2,4 Dimethylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 1,5-diiodo-2,4-dimethylbenzene, the two iodine substituents serve as reactive handles that can be sequentially or simultaneously functionalized. The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in these catalytic cycles, often allowing for milder reaction conditions and broader substrate scope. libretexts.org Palladium-catalyzed systems are most commonly employed for these transformations. libretexts.org

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgrsc.org The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The presence of two iodine atoms on this compound allows for a double Suzuki-Miyaura coupling, providing a direct route to highly substituted aromatic systems.

The difunctional nature of this compound makes it an ideal monomer for step-growth polymerization via Suzuki-Miyaura coupling. By reacting it with aromatic bis(boronic acid) derivatives, extended π-conjugated polymers can be synthesized. nih.gov These materials are of significant interest for their potential applications in optoelectronics and chemical sensing. nih.gov For instance, the related monomer 1,4-dibromo-2,5-dimethylbenzene (B47692) undergoes efficient Suzuki-Miyaura polycondensation with thiophene-2,5-bis(boronic acid pinacol (B44631) ester) to form high molecular weight thiophene-containing polymers. nih.gov Given the higher reactivity of aryl iodides compared to bromides, this compound is an even more suitable substrate for such polymerizations, often enabling faster reactions or lower catalyst loadings. libretexts.org

Beyond polymers, this building block can be used to construct discrete, multi-aryl structures. For example, Suzuki-Miyaura coupling has been employed to create mixed trinuclear palladium/platinum complexes, demonstrating its utility in synthesizing complex organometallic architectures. researchgate.net

Table 1: Representative Suzuki-Miyaura Coupling for Aryl-Extended Systems

ReactantsCatalyst SystemBase/SolventProduct TypeRef.
1,4-Dibromo-2,5-dimethylbenzene + Thiophene-2-boronic esterPd₂(dba)₃ / L1 (phosphine ligand)K₂CO₃ / THF, WaterThiophene-containing conjugated polymer nih.gov
Aryl Diiodide + Arylboronic AcidPd(PPh₃)₄Base / SolventBiaryl or Poly-aryl System libretexts.orgrsc.org

The rigid geometry and defined substitution pattern of this compound make it a valuable precursor for the synthesis of macrocycles and the subsequent construction of supramolecular assemblies like metal-organic cages (MOCs). researchgate.netresearchgate.net Cyclophanes, a class of macrocyclic compounds, have been synthesized utilizing this diiodo-xylene derivative. researchgate.net A key strategy involves a selective monobromine-magnesium exchange on a related dihalide, followed by reaction with a suitable electrophile to create a dissymmetric intermediate, which can then be used in subsequent cyclization steps. researchgate.net

This approach of creating large, functionalized macrocyclic building blocks is central to the bottom-up construction of MOCs. researchgate.net MOCs are discrete, three-dimensional structures formed by the coordination of metal ions with organic ligands. researchgate.net Macrocycles derived from functionalized xylene units can act as these organic ligands. For example, a macrocycle, cyclo8benzene)8benzene)(4-pyridine), has been shown to coordinate with palladium(II) ions to form a well-defined metal-organic cage. researchgate.net This demonstrates that the structural information encoded in the dimethylbenzene unit can be translated into complex, self-assembled nanoscale architectures.

The Sonogashira coupling reaction is another pivotal palladium-catalyzed transformation, which creates a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions, making it exceptionally useful for the synthesis of complex molecules. wikipedia.org The double iodination of this compound allows for twofold alkynylation, providing direct access to 1,5-bis(alkynyl)-2,4-dimethylbenzene derivatives. This reaction is a powerful tool for building rigid, linear, and conjugated π-systems. libretexts.org

While Sonogashira coupling directly produces phenylene-ethynylene linkages, it is a key step in the synthesis of the broader class of conjugated oligomers and polymers, including oligophenylenevinylenes (OPVs) and oligophenyleneethynylenes (OPEs). collectionscanada.gc.ca These materials are studied for their unique electronic and photophysical properties. collectionscanada.gc.ca The synthesis of complex one- and two-dimensional conjugated OPE/OPV co-oligomers has been achieved using 2,5-diiodo-1,4-dimethylbenzene, an isomer of the title compound, as a core building block. collectionscanada.gc.ca The process often involves a sequence of Sonogashira couplings to install the alkyne units, followed by other transformations like Horner-Wittig reactions to form the vinylene linkages. collectionscanada.gc.ca The use of diiodo-xylene derivatives is advantageous for building these systems. molaid.com

The ability to introduce two alkyne functionalities onto the dimethylbenzene core via a double Sonogashira reaction makes this compound a superb building block for a variety of alkyne-rich frameworks. These frameworks include highly conjugated polymers and complex, two-dimensional molecular shapes. libretexts.orgcollectionscanada.gc.ca For example, the one-pot polymerization of aryl diiodides with aryl alkynes via Sonogashira coupling is a common method for synthesizing poly(phenyleneethynylene)s (PPEs), which are rigid-rod conjugated polymers with interesting electrooptical properties. libretexts.org

Furthermore, the diiodo-xylene core can be elaborated into more complex shapes, such as cruciform-shaped OPE/OPV oligomers. collectionscanada.gc.ca This is achieved by coupling different alkynyl groups at the 1- and 5-positions, creating a branching point for further functionalization. While specific syntheses of bispentalenes or benzodifuran monomers starting directly from this compound are not prominently documented, the established reactivity through Sonogashira coupling provides a clear and viable pathway for accessing such complex, alkyne-rich molecular architectures. The regioselective coupling at the two iodine positions is a key enabler for the construction of these advanced materials. researchgate.net

Table 2: Representative Sonogashira Coupling for Double Alkynylation

ReactantsCatalyst SystemBase/SolventProduct TypeRef.
Aryl Diiodide + PhenylacetyleneDipyrimidyl-palladium complex, CuIBase / SolventBis(phenylacetylene) derivative libretexts.org
This compound + Terminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N / THF1,5-Bis(alkynyl)-2,4-dimethylbenzene libretexts.orgwikipedia.org
2,5-Diiodo-1,4-dimethylbenzene + Functionalized AlkynePdCl₂(PPh₃)₂, CuIEt₃NCruciform OPE/OPV Precursor collectionscanada.gc.ca

Stille Coupling and Other Palladium-Catalyzed Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. While specific literature on Stille coupling with this exact molecule is sparse, its bromo-analogue, 1,5-dibromo-2,4-dimethylbenzene (B59744), and other isomeric diiododimethylbenzenes are frequently used in similar transformations, suggesting analogous or even superior reactivity for the diiodo compound. The C-I bond is known to undergo oxidative addition to Pd(0) catalysts more readily than C-Br bonds.

Suzuki-Miyaura coupling is a prominent application for related dihalodimethylbenzenes. For instance, the moderately hindered 1,4-dibromo-2,5-dimethylbenzene has been successfully coupled with thiophene-2-boronic ester using a Pd(0)/phosphine (B1218219) ligand system, achieving high yields. frontiersin.org Similarly, derivatives of 1,5-dibromo-2,4-dimethylbenzene are used as precursors in multi-step syntheses where a key step is a Suzuki-Miyaura coupling to build complex molecular architectures. nih.govrsc.org A Negishi coupling, another important Pd-catalyzed reaction, is employed to synthesize 1,5-di(2-pyridyl)-2,4-dimethylbenzene from its dibromo precursor, reacting it with an organozinc reagent in the presence of a [Pd(PPh₃)₄] catalyst. mdpi.com

Given that the oxidative addition of the C-I bond to Pd(0) is generally faster than that of the C-Br bond, this compound is expected to be an even more efficient substrate in these coupling reactions. The selective mono- or di-substitution can often be controlled by reaction stoichiometry and conditions.

Table 1: Examples of Palladium-Catalyzed Reactions on Analogous Dimethylbenzene Scaffolds

PrecursorCoupling PartnerCatalyst SystemReaction TypeProduct TypeReference
1,5-Dibromo-2,4-dimethylbenzene2-Pyridylzinc chloride[Pd(PPh₃)₄]Negishi Coupling1,5-Di(2-pyridyl)-2,4-dimethylbenzene mdpi.com
1,4-Dibromo-2,5-dimethylbenzeneThiophene-2-boronic esterPd₂(dba)₃ / L1Suzuki CouplingThiophene-substituted dimethylbenzene frontiersin.org
4-(3,5-Dibromo-2,6-dimethylphenyl)pyridine1-Bromo-5-iodo-2,4-dimethylbenzenePd catalystSuzuki CouplingTerphenylpyridine derivative nih.gov
1,4-Diiodo-2,5-dimethylbenzene (B73417)Not specifiedPd catalystCross-CouplingFunctionalized dimethylbenzene biosynth.com

Heck Reaction and Related Olefination Processes

The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, represents another powerful application of dihaloarenes. Research on the palladium-catalyzed reaction between 1,2-dihalobenzenes and 1,1-diphenylethylene (B42955) demonstrates a cascade process involving a Heck reaction followed by an intramolecular direct arylation. beilstein-journals.org In a notable example, 1,2-dibromo-4,5-dimethylbenzene (B50925), a structural isomer of the title compound, was reacted with 1,1-diphenylethylene in the presence of a palladium catalyst to yield the corresponding 9-arylphenanthrene derivative in 66% yield. beilstein-journals.org

This reactivity highlights the potential of this compound to participate in similar olefination and subsequent cyclization reactions. The greater reactivity of the C-I bonds would likely facilitate the initial oxidative addition step under milder conditions compared to dibromo- or dichloro-analogues. The regiochemical outcome would be dictated by the positions of the iodo groups and the steric influence of the adjacent methyl groups.

Nucleophilic Aromatic Substitution and Related Reactions

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate towards nucleophilic attack. The this compound ring, substituted with electron-donating methyl groups, is not activated for classical SNAr reactions.

However, substitution can occur under specific conditions or via alternative mechanisms. For dihaloarenes lacking strong activation, substitution reactions may proceed through a benzyne (B1209423) intermediate (see Section 3.3.1) or via metal-catalyzed processes. For example, the conversion of 1,5-dibromo-2,4-dimethylbenzene to an alkyl aryl sulfide (B99878) can be achieved via nucleophilic substitution of a bromine atom by an alkylthiolate anion, a key step in the synthesis of aromatic thiols. diva-portal.org Such reactions often require specific catalysts or forcing conditions that deviate from the standard SNAr mechanism. Studies on 1,4-dihalobenzenes show that reaction pathways, including SNAr-type mechanisms, are highly dependent on the solvent, the nature of the halogen, and the base used. researchgate.net

Generation of Reactive Intermediates

Dihaloarenes are common precursors for the generation of benzynes, highly reactive intermediates that can be trapped in cycloaddition or nucleophilic addition reactions. The formation of benzyne from a dihaloarene typically involves either a halogen-metal exchange followed by elimination of a metal halide, or a double dehydrohalogenation.

For 1,2-dihaloarenes, treatment with a strong base like n-butyllithium (n-BuLi) can induce elimination to form benzyne. The reactivity and selectivity of this process depend on the halogens and the base. The ease of halide elimination follows the order I > Br > Cl > F. nottingham.ac.uk For mixed 1,2-dihaloarenes containing iodine, halogen-lithium exchange occurs selectively at the more electropositive iodine atom, leading to a (2-halo)phenyllithium intermediate which then eliminates lithium halide to generate the benzyne. nih.gov

In the case of this compound, the meta-disposition of the iodine atoms means it cannot form a benzyne through a simple 1,2-elimination. However, related 1,2-dihaloarenes are excellent precursors. For example, 1,2-dibromo-4,5-dimethylbenzene is a widely used precursor for generating 4,5-dimethylbenzyne through dehydrohalogenation with n-BuLi. Similarly, 1,2-diiodo-4,5-dimethylbenzene (B1606497) is also used to generate the corresponding benzyne intermediate. nih.gov The choice of precursor can influence reaction efficiency, with diiodo compounds often reacting under milder conditions than their dibromo counterparts.

Table 2: Benzyne Generation from Analogous Dihaloarenes

PrecursorBase/ReagentIntermediateTrapping AgentProduct TypeReference
1,2-Dibromo-4,5-dimethylbenzenen-BuLi4,5-DimethylbenzyneNot specifiedBenzyne adducts
1-Bromo-2-iodobenzenen-BuLiBenzyneIsobenzofuran[2+4] Cycloadduct nih.gov
1,4-DihalobenzenesLDA / t-BuLi4-HalobenzyneFuran6-Halooxabenzonorbornadienes researchgate.net

Electrophilic Aromatic Functionalization (Consideration of Iodine as Activating Group)

Further electrophilic substitution on the this compound ring is governed by the directing effects of the four existing substituents. Methyl groups are activating and ortho-, para-directing. Halogens, including iodine, are deactivating due to their inductive electron-withdrawing effect (-I) but are also ortho-, para-directing because of their resonance electron-donating effect (+M). wikipedia.org

In this compound, the positions available for substitution are C3 and C6. Both positions are ortho to an iodine atom and meta to the other. Position C3 is ortho to the C4-methyl and meta to the C2-methyl, while position C6 is ortho to the C2-methyl and meta to the C4-methyl. The directing effects are complex and somewhat competing. However, experimental evidence shows that further iodination is possible. The reaction of 2,4-dimethylbenzene with iodine and a mediating agent can be controlled to produce this compound, and under more forcing conditions, it can be further iodinated to yield 1,3,5-triiodo-2,4-dimethylbenzene. chem-soc.si This indicates that the C3 position is susceptible to electrophilic attack.

Table 3: Electrophilic Iodination of Methyl-Substituted Benzenes

SubstrateReagentsProductYieldReference
2,4-DimethylbenzeneI₂, F-TEDA-BF₄ (1:1.5:1.5)This compound81% chem-soc.si
2,4-DimethylbenzeneI₂, F-TEDA-BF₄ (1:5:5)1,3,5-Triiodo-2,4-dimethylbenzene65% chem-soc.si

This reactivity is also observed in related systems. For example, 1,5-dibromo-2,4-dimethylbenzene can be subjected to electrophilic iodination using iodine and a mixture of sulfuric and nitric acid to produce 1,5-dibromo-3-iodo-2,4-dimethylbenzene, demonstrating that the C3 position is indeed reactive towards electrophiles. nih.gov

C-H Activation in Ligand Design for Metal Complexes

Aryl halides are crucial starting materials for the synthesis of complex ligands used in organometallic chemistry. This compound and its dibromo analogue are valuable precursors for constructing pincer-type ligands, which are designed to undergo subsequent C-H activation and cyclometalation.

A key example is the synthesis of the protoligand 1,5-di(2-pyridyl)-2,4-dimethylbenzene (Me₂dpbH). This molecule is synthesized from 1,5-dibromo-2,4-dimethylbenzene via a palladium-catalyzed Negishi coupling with 2-pyridylzinc chloride. mdpi.comresearchgate.net This protoligand is specifically designed so that upon reaction with a metal precursor, it can act as a tridentate N,C,N-donor. The final coordination involves the two pyridine (B92270) nitrogen atoms and the deprotonation (C-H activation) of the central benzene (B151609) ring at the C3 position, forming a direct metal-carbon bond. This base-assisted C-H activation method has been used to synthesize Ni(II), Pd(II), and Pt(II) cyclometalated complexes of the type [M(Me₂dpb)Cl]. mdpi.comresearchgate.net The resulting organometallic complexes exhibit interesting photoluminescent properties, with their electronic characteristics being tuned by the central metal atom. researchgate.net

This strategy showcases the utility of the 1,5-dihalo-2,4-dimethylbenzene scaffold in creating sophisticated ligand frameworks where a specific C-H bond is primed for activation, leading to stable and functional organometallic structures.

Applications in Advanced Materials and Supramolecular Chemistry

Precursors for Conjugated Polymers and Organic Semiconductors

The dihalogenated 2,4-dimethylbenzene core is a key component in the synthesis of precursors for π-conjugated systems. These systems are fundamental to the field of organic electronics, where the precise arrangement of aromatic units dictates the material's electronic and photophysical properties.

The synthesis of materials for optoelectronics often begins with foundational molecules that can be elaborated into larger, functional structures. Research has shown that derivatives of the 1,5-dihalo-2,4-dimethylbenzene scaffold are effective starting points for creating luminescent metal complexes.

A notable example involves the use of 1,5-dibromo-2,4-dimethylbenzene (B59744) as a precursor to synthesize the protoligand 1,5-di(2-pyridyl)-2,4-dimethylbenzene (Me₂dpbH). mdpi.com This transformation is achieved through a Negishi-type coupling reaction. The resulting Me₂dpbH ligand can then be used to form cyclometalated complexes with various transition metals, such as nickel(II), palladium(II), and platinum(II). mdpi.com These complexes are of significant interest for optoelectronic applications due to their photoluminescent properties. mdpi.com The rigidity of the ligand structure and the strong ligand field can prevent non-radiative deactivation processes, enhancing their potential as emitters in light-emitting devices. mdpi.com

The general synthetic pathway to the key ligand from the dibromo-analogue is outlined below:

StepReagents & ConditionsProductYieldReference
11. n-Butyl lithium, THF, -78 °C; 2. 2-BromopyridineIntermediate- mdpi.com
2ZnCl₂, THFOrganozinc reagent- mdpi.com
31,5-Dibromo-2,4-dimethylbenzene, [Pd(PPh₃)₄], Reflux1,5-di(2-pyridyl)-2,4-dimethylbenzene84% mdpi.com

This multi-step synthesis demonstrates how the relatively simple dihalogenated benzene (B151609) derivative is converted into a complex, tridentate ligand designed for specific photophysical applications. The resulting metal complexes exhibit phosphorescence, a crucial property for high-efficiency organic light-emitting materials. mdpi.com

Phosphorescent metal complexes are highly sought after for use in OLEDs because they can, in principle, harvest all generated excitons, leading to high internal quantum efficiencies. mdpi.com The development of novel ligands that can be synthesized efficiently and tune the properties of metal complexes is a key area of research.

Complexes derived from ligands like Me₂dpbH, which originates from the 1,5-dihalo-2,4-dimethylbenzene scaffold, are considered promising candidates for OLED applications. mdpi.com The incorporation of heavy metal atoms like platinum or palladium facilitates spin-orbit coupling, which promotes the formally spin-forbidden phosphorescence. mdpi.com The strategic placement of methyl groups on the central phenyl ring, as in 1,5-diiodo-2,4-dimethylbenzene, can enhance the solubility and processability of the final materials, which is a critical factor for device fabrication. While heteroatom-embedded polycyclic aromatic hydrocarbons (PAHs) are a major focus for OLEDs, the modular synthesis starting from simple halogenated precursors allows for fine-tuning of the electronic properties required for efficient light emission. nih.gov

Building Blocks for Metal-Organic Frameworks (MOFs) and Cages (MOCs)

The precise geometry and reactive sites of this compound and its derivatives make them excellent candidates for constructing highly ordered, porous materials like MOFs and discrete, self-assembled structures like MOCs.

For instance, research into thermally-induced atropisomerism has utilized derivatives of 1,5-dibromo-2,4-dimethylbenzene to create complex macrocyclic linkers. nih.gov In one pathway, the starting material is first iodinated to produce 1,5-dibromo-3-iodo-2,4-dimethylbenzene. nih.gov This intermediate undergoes Suzuki-Miyaura coupling and boron esterification to yield a key pyridyl-functionalized building block. nih.gov This building block is then used in further coupling reactions to generate a large, rigid macrocycle. nih.gov This macrocycle acts as a sophisticated linker that can coordinate with metal ions, such as palladium(II), to form self-assembled structures. nih.gov The coordination chemistry is directed by the pyridinyl groups on the macrocycle, which bind to the metal centers to form well-defined metal-organic cages. nih.gov

The culmination of rational linker design is the spontaneous formation of complex supramolecular architectures under thermodynamic control. The macrocycles derived from the 1,5-dihalo-2,4-dimethylbenzene core have been shown to self-assemble into MOCs. nih.gov

In a notable study, a macrocycle built from precursors including 1,5-dibromo-2,4-dimethylbenzene was shown to exist as several stable atropisomers. nih.gov The most thermostable of these isomers, when mixed with a palladium(II) source, self-assembles into a discrete metal-organic cage. nih.gov The formation of this cage is highly dependent on temperature, which controls the conformational state of the macrocyclic linker. This work highlights how the foundational structure of 1,5-dihalo-2,4-dimethylbenzene can be translated into materials with responsive, dynamic properties, offering a pathway to nanoscale materials that react to thermal stimuli. nih.gov

Synthesis of Mechanically Interlocked Molecules (MIMs) and Catenanes

Mechanically interlocked molecules (MIMs), such as catenanes (consisting of two or more interlocked rings), represent a significant challenge in synthetic chemistry and are of great interest for their potential use in molecular machines and advanced materials. researchgate.netcmu.edunobelprize.org The synthesis of these complex topologies often relies on template-directed methods where non-covalent interactions pre-organize molecular fragments for a final ring-closing reaction.

The 1,5-dihalo-2,4-dimethylbenzene scaffold has been successfully employed as a starting material for building blocks used in the synthesis of researchgate.netcatenanes. researchgate.netnih.gov In a published synthesis, 1,5-dibromo-2,4-dimethylbenzene is the starting point for a multi-step sequence to create a π-donor building block, a derivative of benzo[1,2-b:5,4-b′]dithiophene (iBDT). nih.gov

The synthesis of this key building block is summarized below:

Starting MaterialKey Transformation StepsFinal Building BlockReference
1,5-Dibromo-2,4-dimethylbenzene1. ThienannulationDithiophene core researchgate.netnih.gov
2. Functionalization with cysteine appendagesThiol-functionalized iBDT derivative researchgate.netnih.gov

This iBDT building block, featuring a π-donating aromatic surface and cysteine groups, can participate in dynamic combinatorial chemistry (DCC). nih.gov In aqueous media, under oxidizing conditions, the thiol groups form reversible disulfide bonds, allowing various macrocycles to form. Driven by favorable π-π stacking interactions and the hydrophobic effect, the system can thermodynamically select for the formation of a stable, interlocked researchgate.netcatenane structure. nih.gov This work led to the discovery of the first all-donor aromatic researchgate.netcatenane, a fluorescent molecule whose properties are a direct result of its mechanically interlocked nature. nih.govresearchgate.net The successful synthesis demonstrates that even simple, symmetric starting materials like 1,5-dibromo-2,4-dimethylbenzene can be elaborated into the highly complex and functional architectures of MIMs. researchgate.net

Construction of Novel Pentalene (B1231599) Derivatives and Polycyclic Aromatic Hydrocarbons

This compound and its related bromo-analogue serve as versatile and strategic building blocks in the synthesis of complex, multi-ringed aromatic systems. Their specific substitution pattern allows for directed and regioselective reactions, enabling the construction of novel pentalene derivatives and various classes of polycyclic aromatic hydrocarbons (PAHs), including advanced materials like cyclacenes and heteroaromatic systems used in supramolecular chemistry.

Pentalene Derivative Synthesis

Pentalenes, with their antiaromatic 8π electron core, are of significant interest for their unique optoelectronic properties. Research has demonstrated that the 2,4-dimethylbenzene moiety can direct the regioselective synthesis of pentalene structures. A gold-catalyzed annulation of an unsymmetrically substituted 1,2-di(arylethynyl)benzene bearing a 2,4-dimethylbenzene group (Table 1, entry 5) results in the clean and high-yield formation of a single pentalene isomer. d-nb.info This high regioselectivity is attributed to the steric and electronic effects of the substituent, highlighting a pathway where a precursor like this compound could be used to synthesize the necessary diyne via sequential Sonogashira coupling reactions.

Table 1: Gold-Catalyzed Regiospecific Annulation for Pentalene Synthesis

Entry Yield Product Ratio (2:3)
1 H OMe 63% 1:1.1
2 H F 41% 1:1.2
3 H CF₃ 60% 1.1:1
4 H Br 91% >20:1
5 Me Me 91% >20:1

This table is adapted from research on the regiospecific annulation of unsymmetrically substituted diynes. d-nb.info The reaction of the 2,4-dimethylbenzene-substituted diyne (entry 5) led to the clean formation of the corresponding pentalene in 91% yield. d-nb.info

Polycyclic Aromatic Hydrocarbon (PAH) Construction

The synthesis of complex PAHs and heteroaromatic systems from this compound and its bromo-analogue has been successfully demonstrated through various synthetic strategies, leading to structures such as cyclacenes and functional ligands.

One notable application is in the de novo synthesis of cyclacenes, which are conjugated hydrocarbon belts. A key step in this multi-step synthesis involves the selective single iodine-magnesium exchange of this compound. researchgate.net This generates a mono-iodo aryl-aldehyde intermediate, which is crucial for building the larger macrocyclic precursors required for the final cyclacene structure.

Table 2: Key Synthetic Steps towards [6.8]₃cyclacene

Step Starting Material Key Transformation Intermediate/Product
1 This compound Single iodine-magnesium exchange and formylation 5-Iodo-2,4-dimethylbenzaldehyde
2 5-Iodo-2,4-dimethylbenzaldehyde Wittig trimerization Hexamethyl-substituted [2₃]metacyclophanetriene
3 Hexamethyl-substituted [2₃]metacyclophanetriene Oxidation of methyl groups Dialdehyde-functionalized metacyclophane
4 Dialdehyde-functionalized metacyclophane McMurry coupling reaction [6.8]₃cyclacene

This table outlines the synthetic pathway where this compound is a critical starting material for constructing cyclacenes. researchgate.net

Furthermore, the bromo-analogue, 1,5-dibromo-2,4-dimethylbenzene, is a key precursor for creating polycyclic heteroaromatic compounds. It is used in metal-catalyzed cross-coupling reactions to build ligands for supramolecular assemblies and advanced materials. For instance, a Negishi cross-coupling reaction is employed to synthesize 1,5-di(2-pyridyl)-2,4-dimethylbenzene, a tridentate N,C,N-cyclometalating ligand, which forms highly phosphorescent metal complexes with potential applications in organic light-emitting diodes (OLEDs).

Structural Characterization and Computational Insights

Single Crystal X-ray Diffraction Analysis

The molecular structure of a related isomer, 1,2-diiodo-4,5-dimethylbenzene (B1606497), has been determined and found to closely adhere to mm2 symmetry, which is the expected symmetry for the free molecule. nih.gov Repulsive forces between the adjacent iodine atoms and the opposing methyl groups lead to a slight elongation of the molecule. nih.gov This distortion occurs along an approximate twofold rotation axis that bisects the benzene (B151609) ring between the two iodine atoms. nih.gov In a similar vein, studies on other di- and tetraiodoxylenes, such as 1,4-diiodo-2,5-dimethylbenzene (B73417) and 1,3,4,6-tetraiodo-2,5-dimethylbenzene, also provide critical data on how halogen substitution influences molecular geometry. colab.ws The proximity of multiple large halogen substituents, like in 2,4-dibromo-1-iodo-benzene, can induce minor distortions in the C-C-Br/I angles of about 2 degrees, though the halogen atoms tend to remain in the plane of the molecule. researchgate.net

A search for crystal structures of diiododimethylbenzenes reveals that the structure of 1,2-diiodo-4,5-dimethoxybenzene (B11539) has also been reported, offering a point of comparison for understanding the effects of different substituents on the benzene ring. nih.gov The investigation into these structures is often part of a broader exploration of iodination methods for organic compounds. nih.gov

Table 1: Selected Crystallographic Data for a Diiododimethylbenzene Isomer

ParameterValue
Molecular FormulaC₈H₈I₂
Molecular Weight357.94 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.4458 (1)
b (Å)8.1334 (1)
c (Å)13.4562 (2)
β (°)110.109 (1)
Volume (ų)970.77 (2)
Z4
Temperature (K)298

Data for 1,2-Diiodo-4,5-dimethylbenzene. nih.gov

The arrangement of molecules in the crystal lattice is dictated by a variety of intermolecular forces, which collectively determine the crystal's stability and physical properties.

Halogen bonding is a significant directional interaction that influences the crystal packing of iodo-substituted aromatic compounds. In the crystal structure of 1,2-diiodo-4,5-dimethylbenzene, a short iodine-iodine interaction of 4.2126 (4) Å is observed between molecules in different layers. nih.gov While this distance is noted, the packing is more simply explained by the optimization of dipole-dipole interactions. nih.gov

In contrast, the crystal structure of the related compound 1,2-diiodo-4,5-dimethoxybenzene showcases the prevalence of C—I···O synthons, which define linear chains that are, in turn, interlinked by C—I···I—C interactions. uba.arnih.gov This highlights how the presence of an oxygen atom can lead to different primary packing motifs compared to a methyl group. The study of 1,2-dibromo-4,5-dimethoxybenzene (B1585919) and its diiodo analogue reveals that while their molecular structures are nearly identical, their spatial organization is very different due to the nature of the halogen bonding. uba.arnih.gov The dibromo compound is governed by C—Br···Br—C links, whereas the diiodo compound favors C—I···O interactions. uba.arnih.gov

Investigations into derivatives of 2,5-diiodo-1,4-dimethylbenzene, such as 1,4-di(bromomethyl)-2,5-diiodo-benzene and the diacetate of 2,5-diiodo-1,4-di(hydroxymethyl)benzene, also reveal the presence of I–Br and I–O halogen bonds, respectively, within their stacked molecular packing. researchgate.netrcsi.science

Beyond halogen bonding, other non-covalent interactions play a crucial role in the crystal packing of 1,5-Diiodo-2,4-dimethylbenzene and its isomers. In the structure of 1,2-diiodo-4,5-dimethylbenzene, molecules form inversion-related pairs that are organized in approximately hexagonal close-packed layers. nih.gov These layers are stacked in a head-to-tail manner to optimize dipole-dipole interactions. nih.gov The shortest I···H contact distances are between 3.32–3.35 Å, close to the sum of the van der Waals radii, suggesting that significant hydrogen bonding is unlikely. nih.gov

In the crystal structure of 1,4-dibromo-2,5-dimethylbenzene (B47692), which serves as a useful reference, the molecules also adopt a centrosymmetrical conformation. researchgate.net The packing of this and related phosphine (B1218219) derivatives is influenced by steric and inductive effects. researchgate.netresearchgate.net

Crystal Packing Motifs and Intermolecular Interactions

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are indispensable for confirming the structure of this compound in solution and providing data that complements the solid-state information from X-ray diffraction.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. The ¹³C NMR spectrum of 1,2-diiodo-4,5-dimethylbenzene in CDCl₃ shows signals at δ 140.0, 138.6, 104.0, and 19.1 ppm. nih.gov The ¹H NMR spectra of related diiododimethylbenzene isomers and their precursors are also well-documented, providing characteristic chemical shifts for the aromatic and methyl protons. For instance, 1,2-dibromo-4,5-dimethoxybenzene and its diiodo analogue each exhibit two singlets in their ¹H NMR spectra, corresponding to the aromatic and methoxy (B1213986) protons. uba.ar

The use of 1,2-diiodo-4,5-dimethylbenzene in studies of co-crystallization with pyromellitic diimide derivatives for investigating charge-transfer phosphorescence further underscores the importance of its spectroscopic characterization. rsc.orgrsc.org While the crystal structure of this specific co-crystal could not be solved, spectroscopic evidence pointed to the formation of a charge-transfer complex. rsc.org

Computational Chemistry and Theoretical Studies

Computational methods are powerful tools for understanding the molecular properties of compounds like this compound at an atomic level. These techniques provide insights into geometry, electronic structure, and reactivity that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure and optimizing the geometry of molecules. By approximating the exchange-correlation energy, DFT calculations can determine stable molecular conformations and provide data on bond lengths, bond angles, and dihedral angles.

A comprehensive theoretical study on a large set of halobenzenes and haloxylenes, including diiodo-dimethylbenzene isomers, utilized DFT at the B3LYP/6-311++G(d,p) level, among other methods, for geometry optimization and frequency calculations. nih.gov Such calculations yield precise geometric parameters and energetic data, which are crucial for understanding the steric and electronic effects of the substituents on the benzene ring. nih.gov In research focused on synthesizing novel compounds, DFT calculations at the M062X/6-31g(d) level were used to compute the optimized ground-state geometries of molecules synthesized using this compound as a starting material. rsc.org These studies confirm that DFT is a standard and essential tool for establishing the three-dimensional structure and electronic properties of such molecules before or alongside experimental characterization. rsc.orgresearchgate.net

Table 1: Representative Computational Methods for Substituted Benzenes

Computational Method Basis Set Application Reference
B3LYP 6-311++G(d,p) Geometry Optimization, Energetic Data nih.gov

Quantum-chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the photophysical properties of molecules, such as their absorption and emission spectra. These calculations provide insights into the nature of electronic transitions, including metal-to-ligand charge transfer (MLCT), intramolecular charge transfer (ICT), and π-π* transitions. mdpi.comrsc.org

For example, in a study of metal complexes derived from 1,5-di(2-pyridyl)-2,4-dimethylbenzene (a derivative of 1,5-dibromo-2,4-dimethylbenzene), TD-DFT calculations were essential for interpreting the UV-vis absorption spectra and understanding the character of the electronic transitions. mdpi.comresearchgate.net The calculations helped to identify the contributions of the metal and ligands to the frontier molecular orbitals (HOMO and LUMO) and to explain the observed photoluminescence, or lack thereof. mdpi.com Similarly, studies on other complex organic molecules show that TD-DFT can predict absorption maxima (λmax) and elucidate the effects of isomeric and substituent changes on photophysical properties. rsc.orgmdpi.comoaepublish.com

These computational approaches are also vital for exploring reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, providing a theoretical foundation for observed chemical reactivity. nih.gov Although specific quantum-chemical studies on the reaction mechanisms or detailed photophysical properties of this compound itself are scarce, the methodologies are well-established for analogous systems. nih.gov

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing information on conformational dynamics, solvation processes, and the interactions between molecules. While MD simulations are critical in fields like biochemistry and materials science, specific applications or studies employing MD simulations for this compound are not prominently featured in the reviewed literature. For complex systems derived from similar building blocks, MD could be used to understand how the molecule interacts with its environment over time.

Thermal Analysis in Material Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to characterize the thermal properties of materials, including melting point, decomposition temperature, and phase transitions.

Table 2: List of Chemical Compounds

Compound Name
This compound
2,5-diiodo-1,4-dimethylbenzene
1,2-diiodobenzene
1,5-di(2-pyridyl)-2,4-dimethylbenzene
1,5-dibromo-2,4-dimethylbenzene (B59744)
p-diiodobenzene
1,4-diiodobenzene
1,2-bis(ferrocenylethynyl)benzene
9-Aryl-9-methyl-9H-9-silafluorenes
Biphenyl
Malononitrile
6-methoxynaphthalene
Pyridine (B92270)

Future Research Directions and Emerging Applications

Development of Novel Synthetic Pathways

The synthesis of 1,5-diiodo-2,4-dimethylbenzene with high regioselectivity and yield remains a topic of interest. Direct iodination of m-xylene (B151644) often leads to a mixture of isomers, making the isolation of the pure 1,5-diiodo product challenging. Future research is focused on developing more efficient and selective synthetic methodologies.

Novel approaches aim to circumvent the challenges of electrophilic aromatic substitution. One promising area is the use of advanced iodinating agents that offer greater control over reactivity and regioselectivity. For instance, systems like Selectfluor™ (F-TEDA-BF4) have been shown to be effective for the controlled iodination of various methyl-substituted benzenes, producing mono-, di-, or tri-iodo derivatives depending on the reaction conditions. chem-soc.si While a direct, high-yield synthesis for the 1,5-diiodo isomer using this method is not yet perfected, it represents a viable avenue for optimization. chem-soc.si Another innovative method involves the use of iodine with a metallic nitrate (B79036), which provides an effective pathway for iodinating aromatic rings bearing electron-donating groups without the need for strong acids. koreascience.kr

Alternative strategies involve multi-step syntheses starting from more easily accessible precursors. For example, pathways starting with 1,5-dibromo-2,4-dimethylbenzene (B59744) are being explored. nih.gov These methods often involve a lithium-halogen exchange reaction followed by quenching with an iodine source, allowing for precise placement of the iodine atoms. nih.gov A significant future goal is the development of a one-pot synthesis that is both atom-economical and minimizes isomeric byproducts.

Table 1: Synthetic Approaches for Iodinated Xylene Derivatives

Precursor Reagents Product(s) Key Finding Reference
m-Xylene I₂, F-TEDA-BF₄ 1-iodo-2,4-dimethylbenzene, 1,3,5-triiodo-2,4-dimethylbenzene F-TEDA-BF₄ allows for controlled, stepwise iodination. chem-soc.si
Anisole I₂, AgNO₃ 4-iodoanisole Metallic nitrate enables iodination of activated rings without strong acid. koreascience.kr

Exploration in Catalysis and Advanced Materials Science

The rigid structure and the presence of two reactive carbon-iodine bonds make this compound a valuable precursor in materials science and catalysis. The iodine atoms serve as excellent leaving groups in cross-coupling reactions, enabling the construction of complex, π-conjugated systems.

A significant application lies in the synthesis of advanced organic materials with unique photophysical properties. By analogy with its dibromo counterpart and other diiodo-isomers, this compound is a key building block for ligands used in organometallic complexes. For example, ligands derived from the 2,4-dimethylbenzene core have been used to create highly phosphorescent palladium(II) and platinum(II) complexes, which are of interest for applications in organic light-emitting diodes (OLEDs). mdpi.com

Furthermore, diiodoarylenes are being explored as electron-donating components in charge-transfer co-crystals that exhibit room-temperature phosphorescence. rsc.org The heavy iodine atoms facilitate intersystem crossing, a critical process for achieving phosphorescence. The specific geometry of the this compound isomer could lead to novel packing arrangements and distinct optoelectronic properties in such materials. rsc.org Its derivatives are also used to create larger, shape-persistent macrocycles and pentalenes, which are scaffolds for next-generation organic semiconductors. researchgate.netd-nb.info The steric hindrance from the methyl groups can play a crucial role in directing the regioselectivity of annulation reactions, enabling the precise synthesis of desired isomers. d-nb.info

Table 2: Applications in Materials Science

Application Area Role of this compound Derivative Resulting Material/Property Reference
Organic Electronics Precursor for cyclophanes π-extended cyclacenes with unique electronic properties. researchgate.net
Phosphorescent Materials Building block for N,C,N-cyclometalating ligands Highly efficient photoluminescent Pd(II) and Pt(II) complexes. mdpi.com
Organic Semiconductors Substrate for gold-catalyzed annulation Geometrically controlled synthesis of bispentalene scaffolds. d-nb.info

Theoretical Predictions and Experimental Verification

The interplay between theoretical modeling and experimental work is crucial for advancing the applications of this compound. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the molecule's behavior, guiding synthetic efforts and the design of new materials.

Theoretical calculations are used to predict the electronic properties of molecules derived from this compound. For instance, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the electronic and optical properties of organic semiconductors and organometallic complexes. mdpi.com These predictions are then verified experimentally through techniques like cyclic voltammetry and UV-Vis absorption spectroscopy. mdpi.com

Moreover, computational studies can elucidate complex reaction mechanisms. In the gold-catalyzed synthesis of pentalenes, theoretical models have revealed that the high regioselectivity observed with dimethylbenzene-substituted substrates is a result of kinetic control influenced by the steric bulk of the catalyst's ligands. d-nb.info Theoretical work is also essential for understanding the non-covalent interactions that govern the self-assembly of these molecules. The strength and directionality of halogen bonds (I···I interactions), which play a significant role in the crystal packing of diiodo-xylenes, can be calculated and have been estimated to have energies in the range of 0.6 to 3.8 kcal/mol. researchgate.net These predictions are confirmed through single-crystal X-ray diffraction, which reveals the precise solid-state structures. researchgate.net

Table 3: Synergy of Theory and Experiment

Area of Study Theoretical Prediction (e.g., DFT) Experimental Verification Reference
Photophysics Calculation of excited state energies and character (e.g., MLCT). Measurement of absorption/emission spectra and quantum yields. mdpi.com
Reaction Selectivity Modeling of reaction pathways and transition state energies. Analysis of product ratios under various catalytic conditions. d-nb.info
Crystal Engineering Calculation of halogen bond energies and preferred geometries. Single-crystal X-ray diffraction analysis of crystal packing. researchgate.net

Bio-inspired and Responsive Systems utilizing Diiodoarylenes

A frontier in the application of diiodoarylenes is in the creation of dynamic molecular systems that are either inspired by biological machinery or can respond to external stimuli. The robust, well-defined geometry of the this compound core makes it an excellent component for constructing such "smart" materials.

A compelling example of a responsive system is the development of macrocycles that function as molecular machines. Researchers have synthesized a macrocycle, built from units derived from 1,5-dibromo-2,4-dimethylbenzene, that exists as three distinct and stable atropisomers (isomers that differ by rotation around a single bond). nih.gov These isomers can be converted from one form to another by applying heat, with one transformation being reversible and another being irreversible. This temperature-responsive conformational switching can be used to control the self-assembly of the macrocycles into larger, more complex structures like metal-organic cages. nih.gov

While direct bio-inspired applications of this compound are still emerging, the unique properties of diiodoarylenes offer significant potential. The halogen bond, a key interaction involving iodine, is increasingly recognized for its importance in biological systems and is being harnessed in rational drug design to create highly specific ligand-protein interactions. The ability of this compound to form directional halogen bonds suggests its future use as a scaffold in the design of enzyme inhibitors or as a building block for self-assembling systems that mimic biological processes. This remains a fertile ground for future exploration, bridging the gap between synthetic chemistry and molecular biology.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1,5-Diiodo-2,4-dimethylbenzene, and how can regioselectivity be controlled during iodination?

  • Methodology : Direct iodination of 2,4-dimethylbenzene derivatives using iodine monochloride (ICl) or HNO₃/H₂SO₄ as nitrating agents can introduce iodine at specific positions. For example, nitration followed by iodination in acetic acid at 80°C yields iodinated products (e.g., 1,5-dibromo-3-iodo-2,4-dimethylbenzene synthesis ). Regioselectivity is influenced by steric and electronic effects: electron-donating methyl groups direct iodine to less hindered positions. Computational modeling (e.g., DFT) can predict substitution patterns.
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-iodination. Validate regiochemistry via NMR (e.g., NOESY for spatial proximity) and X-ray crystallography .

Q. How can the purity of this compound be assessed, and what analytical techniques are critical for quality control?

  • Methodology :

  • HPLC/GC-MS : Quantify impurities using reverse-phase chromatography with UV detection (λ ≈ 270–280 nm for aromatic iodides) .
  • Elemental Analysis : Confirm iodine content via combustion analysis (target: ~70.9% iodine by mass).
  • Melting Point : Compare experimental values (literature data required) to assess crystallinity and purity.
    • Advanced Tip : Use isotope dilution mass spectrometry (IDMS) for trace impurity detection in deuterated analogs .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The compound’s two iodine atoms can undergo sequential coupling. Kinetic studies show the first iodine reacts faster due to reduced steric hindrance. Use Pd(PPh₃)₄ or XPhos catalysts with arylboronic acids. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate species.
  • Data Contradiction : While aryl iodides typically exhibit higher reactivity than bromides, steric bulk from methyl groups in this compound may slow coupling rates. Optimize ligand choice (e.g., SPhos vs. DavePhos) to enhance turnover .

Q. How do computational methods (e.g., QSPR, DFT) predict the photophysical properties of this compound derivatives?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict UV-Vis absorption (e.g., λmax ≈ 277 nm for analogous methylbenzene derivatives ).
  • QSPR Models : Correlate LogP (experimental: ~3.5) with solubility in polar aprotic solvents (e.g., DMF, DMSO) for drug design applications .
    • Validation : Compare computed IR spectra (e.g., C-I stretching at ~500 cm⁻¹) with experimental data to refine models .

Q. What strategies resolve contradictions in crystallographic data for halogenated methylbenzenes?

  • Case Study : Discrepancies in unit cell parameters for iodinated xylenes may arise from polymorphism. Use synchrotron XRD to resolve high-resolution structures. For this compound, compare with PubChem-deposited data (InChIKey: DMEDNTFWIHCBRK-NRUYWUNFSA-N) to validate structural assignments .
  • Advanced Technique : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-I⋯π contacts) influencing packing motifs .

Experimental Design & Troubleshooting

Q. How to design a kinetic study for the thermal stability of this compound under reflux conditions?

  • Protocol :

Reflux the compound in toluene at 110°C under inert atmosphere.

Withdraw aliquots at intervals (0, 2, 4, 8 hr) for GC-MS analysis.

Track degradation products (e.g., deiodinated species) via isotopic patterns.

  • Troubleshooting : If premature decomposition occurs, reduce temperature or switch to high-boiling solvents (e.g., DMF). Stabilize reactive intermediates with radical scavengers (e.g., BHT) .

Q. Why might NMR spectra of this compound show unexpected splitting patterns?

  • Analysis : Methyl groups create a diamagnetic anisotropic environment, splitting aromatic proton signals. Use ¹³C DEPT-135 to distinguish quaternary carbons. For ¹H-¹H COSY, expect coupling between H-3 and H-6 (if present) due to J ~2–3 Hz .
  • Advanced Solution : Employ 2D NOESY to confirm spatial proximity between iodine and methyl groups, resolving ambiguities in substitution patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,5-Diiodo-2,4-dimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.